1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-5-ethoxy-4-nitro-1H-pyrazole
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Overview
Description
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-5-ethoxy-4-nitro-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family This compound is characterized by the presence of dichloro, trifluoromethyl, ethoxy, and nitro functional groups attached to a pyrazole ring
Preparation Methods
The synthesis of 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-5-ethoxy-4-nitro-1H-pyrazole typically involves multiple steps:
Starting Materials: The synthesis begins with 2,6-dichloro-4-(trifluoromethyl)aniline.
Diazotization: The aniline derivative undergoes diazotization to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with ethyl acetoacetate to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the pyrazole ring.
Nitration: The final step involves nitration to introduce the nitro group at the desired position on the pyrazole ring
Chemical Reactions Analysis
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-5-ethoxy-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Cycloaddition: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures
Scientific Research Applications
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-5-ethoxy-4-nitro-1H-pyrazole has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is utilized in the development of insecticides and herbicides due to its biological activity.
Material Science: It is explored for its potential use in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-5-ethoxy-4-nitro-1H-pyrazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Receptor Binding: It can bind to specific receptors, modulating their activity and leading to physiological effects.
Disruption of Cellular Processes: The compound can interfere with cellular processes, such as DNA replication and protein synthesis, leading to its biological effects
Comparison with Similar Compounds
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-5-ethoxy-4-nitro-1H-pyrazole can be compared with other similar compounds:
Fipronil: A well-known insecticide with a similar pyrazole structure but different functional groups. Fipronil is used extensively in pest control.
Celecoxib: A pharmaceutical compound with a pyrazole core, used as an anti-inflammatory drug.
Triazoles: Compounds with a similar heterocyclic structure, used in various applications, including antifungal agents .
Properties
CAS No. |
113802-83-8 |
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Molecular Formula |
C12H8Cl2F3N3O3 |
Molecular Weight |
370.11 g/mol |
IUPAC Name |
1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-ethoxy-4-nitropyrazole |
InChI |
InChI=1S/C12H8Cl2F3N3O3/c1-2-23-11-9(20(21)22)5-18-19(11)10-7(13)3-6(4-8(10)14)12(15,16)17/h3-5H,2H2,1H3 |
InChI Key |
GBPRVOZWZZLNHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=NN1C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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